molecular formula C156H294O19 B13739662 Sucrose octastearate CAS No. 34816-22-3

Sucrose octastearate

Cat. No.: B13739662
CAS No.: 34816-22-3
M. Wt: 2474.0 g/mol
InChI Key: LYAKYODQZBHMCI-YSVXLPCPSA-N
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Description

Sucrose octastearate is a chemical compound formed by the esterification of sucrose with stearic acid. It is a type of sucrose ester, which are known for their surfactant properties. This compound is used in various applications, including food, cosmetics, and pharmaceuticals, due to its emulsifying and stabilizing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrose octastearate can be synthesized through the esterification of sucrose with stearic acid. This reaction typically involves the use of a catalyst, such as sodium methoxide, and is carried out under controlled temperature conditions to ensure complete esterification. The reaction can be represented as follows:

Sucrose+8Stearic AcidSucrose Octastearate+8Water\text{Sucrose} + 8 \text{Stearic Acid} \rightarrow \text{this compound} + 8 \text{Water} Sucrose+8Stearic Acid→Sucrose Octastearate+8Water

Industrial Production Methods

In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through processes such as crystallization and filtration to obtain the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Sucrose octastearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking down of the ester bonds in the presence of water, resulting in the formation of sucrose and stearic acid. Transesterification involves the exchange of ester groups with other alcohols or acids.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)

    Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide)

Major Products Formed

    Hydrolysis: Sucrose and stearic acid

    Transesterification: New esters and alcohols

Scientific Research Applications

Sucrose octastearate has a wide range of applications in scientific research due to its unique properties:

    Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.

    Biology: Employed in cell culture media to enhance cell growth and viability.

    Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.

    Industry: Used in the production of cosmetics, food products, and pharmaceuticals as an emulsifier and stabilizer.

Mechanism of Action

The mechanism of action of sucrose octastearate is primarily based on its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions. This property is particularly useful in drug delivery systems, where it helps to solubilize hydrophobic drugs and enhance their absorption.

Comparison with Similar Compounds

Similar Compounds

    Sucrose octaacetate: Another sucrose ester, but with acetic acid instead of stearic acid.

    Sucrose monostearate: A sucrose ester with only one stearic acid molecule.

    Sucrose distearate: A sucrose ester with two stearic acid molecules.

Uniqueness

Sucrose octastearate is unique due to its high degree of esterification, which provides it with superior emulsifying and stabilizing properties compared to other sucrose esters. This makes it particularly valuable in applications where strong emulsification is required.

Properties

CAS No.

34816-22-3

Molecular Formula

C156H294O19

Molecular Weight

2474.0 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-di(octadecanoyloxy)-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tri(octadecanoyloxy)oxan-2-yl]methyl octadecanoate

InChI

InChI=1S/C156H294O19/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-121-129-142(157)165-137-140-150(169-145(160)132-124-116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)152(171-147(162)134-126-118-110-102-94-86-78-70-62-54-46-38-30-22-14-6)153(172-148(163)135-127-119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)155(168-140)175-156(139-167-144(159)131-123-115-107-99-91-83-75-67-59-51-43-35-27-19-11-3)154(173-149(164)136-128-120-112-104-96-88-80-72-64-56-48-40-32-24-16-8)151(170-146(161)133-125-117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)141(174-156)138-166-143(158)130-122-114-106-98-90-82-74-66-58-50-42-34-26-18-10-2/h140-141,150-155H,9-139H2,1-8H3/t140-,141-,150-,151-,152+,153-,154+,155-,156+/m1/s1

InChI Key

LYAKYODQZBHMCI-YSVXLPCPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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